2-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol
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Overview
Description
2-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol is a heterocyclic compound that features a pyrazole ring fused with a phenyl group and a phenol group
Mechanism of Action
Target of Action
Similar compounds such as pyrazoline derivatives have been known to interact with various biological targets, including enzymes, receptors, and proteins .
Mode of Action
It’s worth noting that pyrazoline derivatives have been reported to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazoline derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Similar compounds such as pyrazoline derivatives are known to have diverse pharmacokinetic properties, which can influence their bioavailability .
Result of Action
Similar compounds such as pyrazoline derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the biological activity of similar compounds such as pyrazoline derivatives can be influenced by various environmental factors .
Biochemical Analysis
Biochemical Properties
2-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, this compound interacts with proteins involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating these pathways, the compound can alter gene expression and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating pro-apoptotic genes and inhibiting anti-apoptotic genes . Furthermore, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its binding to acetylcholinesterase inhibits the enzyme’s activity, leading to increased acetylcholine levels . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . This modulation can result in the activation or repression of specific genes, thereby influencing cellular functions.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary. In vitro studies have demonstrated that prolonged exposure to the compound can lead to sustained changes in gene expression and cellular metabolism . In vivo studies have also indicated that the compound can have long-term effects on tissue function, particularly in the nervous and immune systems .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and neuroprotective properties . At higher doses, it can induce toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects are likely due to the compound’s interaction with multiple biomolecules and its ability to alter cellular functions at high concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and detoxification . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels . These interactions can influence the overall metabolic state of cells and tissues, affecting their function and viability.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes by passive diffusion or active transport mechanisms. Once inside the cells, it can bind to various intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and its overall biological activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, by targeting signals or post-translational modifications . These localizations can influence the compound’s interactions with biomolecules and its overall biological effects. For example, its presence in the nucleus can affect gene expression, while its localization in the mitochondria can influence cellular metabolism and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine. One efficient method involves using vitamin B1 as a catalyst, which provides high yields and is environmentally friendly . The reaction conditions are generally mild, and the process can be carried out in various solvents depending on the desired product characteristics.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using metal-free catalysis and recyclable catalysts like vitamin B1, are likely to be employed to ensure sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenol group allows for various substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield halogenated derivatives .
Scientific Research Applications
2-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole: Similar in structure but with different substituents, leading to varied biological activities.
2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl methanone: Another heterocyclic compound with a different core structure but similar applications in medicinal chemistry.
Uniqueness
2-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol is unique due to its specific combination of a pyrazole ring and a phenol group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c18-15-9-5-4-8-12(15)14-10-13(16-17-14)11-6-2-1-3-7-11/h1-9,14,17-18H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXCWDUSIIIOAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NN=C1C2=CC=CC=C2)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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